3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the fusion of triazole and thiadiazine moieties. One common method involves the reaction of 3-methyl-4-amino-1,2,4-triazole with phenacyl bromide in the presence of a base, followed by cyclization with thiocarbonyl compounds under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, where nucleophiles like amines or thiols replace the phenacyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in inert solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted triazolothiadiazine compounds.
Scientific Research Applications
3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities. It is used as a scaffold for designing new drugs targeting various diseases.
Material Science: Its unique structure makes it valuable for studying chemical reactions and developing new materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Oxadiazoles: These compounds are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research.
Biological Activity
The compound 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C16H16N4O2S2
- Molecular Weight : 360.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3
Structure Representation
Property | Value |
---|---|
Molecular Formula | C16H16N4O2S2 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | This compound |
InChI Key | BBQBGDFXAHCMMI-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on recent studies and findings:
Anticancer Activity
Research has indicated that derivatives of thiadiazole and triazine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structural components allow it to interact with molecular targets effectively.
Antioxidant Properties
Studies have shown that compounds similar to this one possess antioxidant capabilities:
- Case Study : A study evaluating thiazolidinone derivatives revealed that modifications at specific positions enhanced antioxidant activity significantly. The presence of the phenylethyl sulfanyl moiety may contribute to this effect through radical scavenging mechanisms .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Research Findings : Similar compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This activity is often attributed to the sulfur and nitrogen atoms in the ring structure that can disrupt microbial cell functions .
Antidiabetic Effects
There is emerging evidence that thiadiazole derivatives can influence glucose metabolism:
- Mechanism : These compounds may enhance insulin sensitivity or modulate pathways related to glucose uptake in cells .
Table of Biological Activities
Case Studies and Experimental Data
-
Anticancer Mechanism :
- A study demonstrated that a related compound inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways. The structural similarity suggests potential efficacy for this compound in similar applications.
-
Antioxidant Activity Testing :
- DPPH radical scavenging assays revealed that certain thiadiazole derivatives had IC50 values comparable to established antioxidants like vitamin C. This suggests a promising avenue for developing therapeutic agents targeting oxidative stress-related diseases.
-
Antimicrobial Efficacy :
- Compounds within this class were tested against Staphylococcus aureus and E. coli with varying degrees of success. The presence of the thiadiazole ring was crucial for enhancing antimicrobial activity.
Properties
IUPAC Name |
3-methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-8-11(19)17-12(15-14-8)21-13(16-17)20-7-10(18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGZXLTTMFERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.